molecular formula C10H6ClF3N2O B3046312 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- CAS No. 122431-38-3

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)-

Cat. No.: B3046312
CAS No.: 122431-38-3
M. Wt: 262.61 g/mol
InChI Key: RJAVFPJSNYFSKY-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a chlorophenyl group in this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorophenyl substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl or chlorophenyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential as a drug candidate due to its unique structural features, which may impart specific biological activities.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and reactivity.

    Materials Science: The compound’s trifluoromethyl group contributes to its hydrophobicity and thermal stability, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- can be compared with other pyrazole derivatives, such as:

    1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-: Lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.

    1H-Pyrazol-5-ol, 1-(4-methylphenyl)-3-(trifluoromethyl)-: The presence of a methyl group instead of a chlorine atom can affect the compound’s electronic properties and reactivity.

The uniqueness of 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- lies in its combination of the trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAVFPJSNYFSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589346
Record name 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-38-3
Record name 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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